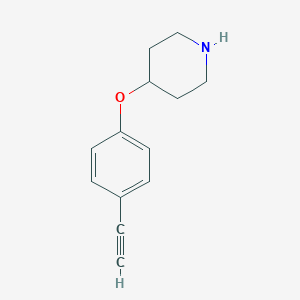![molecular formula C15H20BrN3O4 B1416109 4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid CAS No. 1786639-50-6](/img/structure/B1416109.png)
4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of the atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions to form the compound (synthesis) or reactions that the compound can carry out (reactivity).Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Applications De Recherche Scientifique
Novel Derivatives Synthesis
Research has demonstrated the synthesis and evaluation of various piperazine derivatives, highlighting their potential in medical and scientific applications. For instance, novel fluoroquinolones with a piperazine moiety have shown promising in vivo activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Shindikar & Viswanathan, 2005). Similarly, the synthesis and evaluation of phthaloylimidoalkyl derivatives with a piperazine structure have been explored for their analgesic and anti-inflammatory properties (Okunrobo & Usifoh, 2006).
Structural Analysis and Modification
Studies have focused on understanding the influence of structural modifications on the biological activity of piperazine derivatives. For example, the impact of the alkyl chain length in piperazine derivatives on their activity has been studied, showing that such structural modifications can significantly affect their biological efficacy (Le Bihan et al., 1999).
Biological Activity and Potential Applications
Anticonvulsant and Muscle Relaxant Effects
Piperazine derivatives have been studied for their potential anticonvulsant and muscle relaxant properties. For instance, a derivative showed muscle relaxant and anticonvulsant activities in rodents, acting as an NMDA antagonist (Turski et al., 1987). Additionally, the anticonvulsant activity of N-Mannich bases derived from pyrrolidine-2,5-diones has been described, revealing that specific derivatives can be potent in seizure tests while showing low neurotoxicity (Obniska, Rzepka, & Kamiński, 2012).
Antidiabetic and Lipid-Lowering Effects
Some piperazine derivatives have been identified as potent antidiabetic agents, with a study highlighting a compound that significantly improved glucose tolerance without inducing side effects or hypoglycemic effects (Le Bihan et al., 1999). Another study found a piperidine-containing fibrate that exhibited superior activities in lowering triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).
PET Imaging Applications
Piperazine derivatives have also been explored in the context of imaging. For instance, [(11)C]MFTC, a piperazine-containing compound, was developed as a PET tracer for imaging fatty acid amide hydrolase in the brain, showing potential for visualizing FAAH in vivo (Kumata et al., 2015).
Safety And Hazards
This would involve a description of any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions. For a drug, this could include potential new therapeutic applications. For a catalyst, it could include potential new reactions that it could catalyze.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
Propriétés
IUPAC Name |
4-(3-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVVARNBMRUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145706144 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
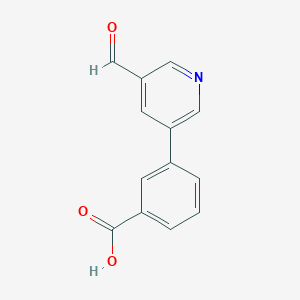
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
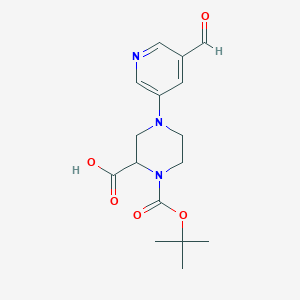
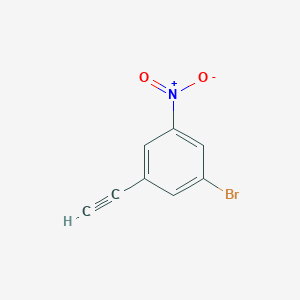
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
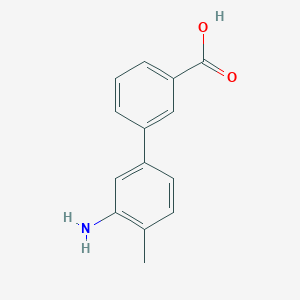
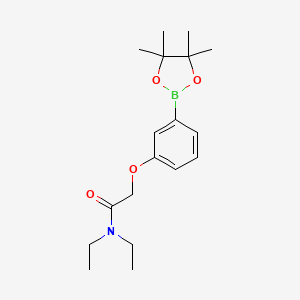
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
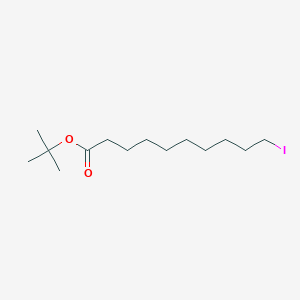
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)
